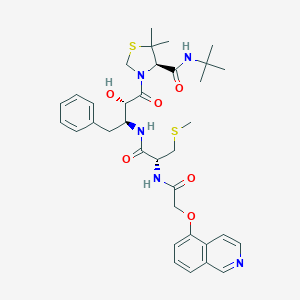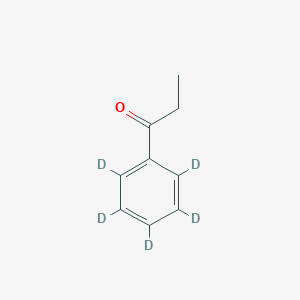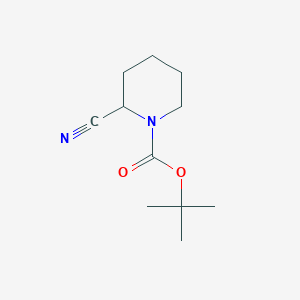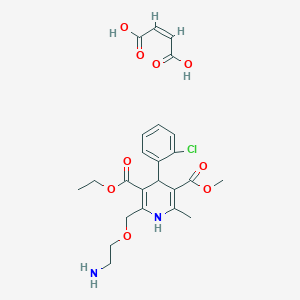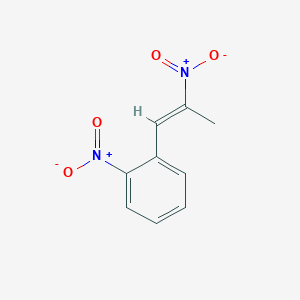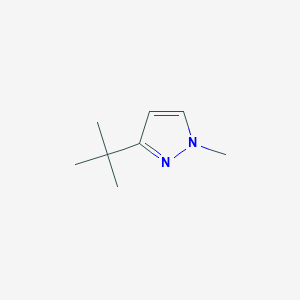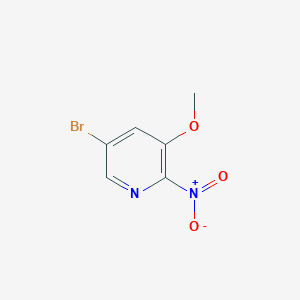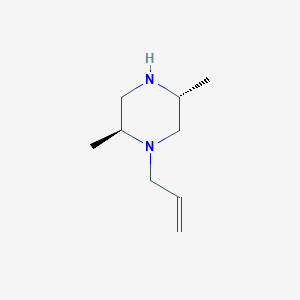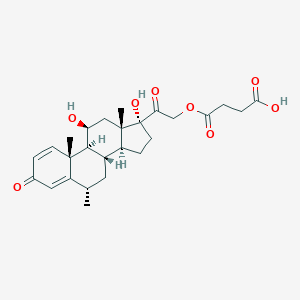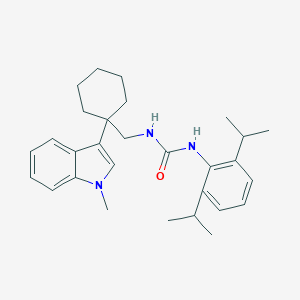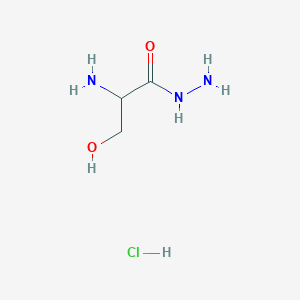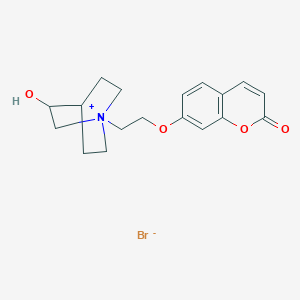
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is a synthetic compound that belongs to the class of quaternary ammonium salts. It is commonly used in scientific research for its unique properties.
作用机制
The mechanism of action of Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is complex and not fully understood. It has been reported to interact with the allosteric site of the M1 muscarinic acetylcholine receptor, leading to an increase in the affinity of the receptor for acetylcholine. It has also been shown to inhibit the function of the P2X7 receptor by blocking the ion channel pore.
生化和生理效应
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide has been reported to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning. It has also been reported to inhibit the release of pro-inflammatory cytokines in response to lipopolysaccharide stimulation.
实验室实验的优点和局限性
One of the main advantages of using Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide in lab experiments is its unique properties. It has been shown to act as an allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in a number of physiological processes. However, one of the main limitations of using Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide in lab experiments is its limited solubility in water, which can make it difficult to work with.
未来方向
There are a number of future directions for research on Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide. One area of interest is its potential use as a therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide and its potential interactions with other receptors and signaling pathways.
合成方法
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is synthesized by the reaction of quinuclidine with 7-hydroxycoumarin-4-acetic acid followed by bromination. This method has been reported to yield high purity and good yield.
科学研究应用
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is widely used in scientific research due to its unique properties. It has been reported to act as an allosteric modulator of the M1 muscarinic acetylcholine receptor. It has also been shown to inhibit the function of the P2X7 receptor, which is involved in the regulation of inflammation and pain.
属性
CAS 编号 |
155272-59-6 |
|---|---|
产品名称 |
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide |
分子式 |
C18H22BrNO4 |
分子量 |
396.3 g/mol |
IUPAC 名称 |
7-[2-(3-hydroxy-1-azoniabicyclo[2.2.2]octan-1-yl)ethoxy]chromen-2-one;bromide |
InChI |
InChI=1S/C18H22NO4.BrH/c20-16-12-19(7-5-13(16)6-8-19)9-10-22-15-3-1-14-2-4-18(21)23-17(14)11-15;/h1-4,11,13,16,20H,5-10,12H2;1H/q+1;/p-1 |
InChI 键 |
RIQRCCQTTCVTEF-UHFFFAOYSA-M |
SMILES |
C1C[N+]2(CCC1C(C2)O)CCOC3=CC4=C(C=C3)C=CC(=O)O4.[Br-] |
规范 SMILES |
C1C[N+]2(CCC1C(C2)O)CCOC3=CC4=C(C=C3)C=CC(=O)O4.[Br-] |
同义词 |
Quinuclidinium, 3-hydroxy-1-(2-((2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl) -, bromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)
